molecular formula C24H26N4O3S B2987205 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide CAS No. 1189925-02-7

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide

Cat. No.: B2987205
CAS No.: 1189925-02-7
M. Wt: 450.56
InChI Key: IBQLAOBSHXKTRZ-UHFFFAOYSA-N
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Description

2-((2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide is a heterocyclic organic compound featuring a fused imidazo[1,2-c]quinazolin core. This structure is substituted at position 2 with an isopropyl group and at position 5 with a thioether-linked butanamide chain terminating in a 4-methoxyphenyl moiety. The isopropyl group at position 2 likely enhances lipophilicity, while the 4-methoxyphenyl substituent may influence solubility and target binding affinity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-5-19(22(29)25-15-10-12-16(31-4)13-11-15)32-24-26-18-9-7-6-8-17(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQLAOBSHXKTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 1251568-58-7
Substituent at Position 2 Isopropyl Benzyl
Thio-linked group Butanamide (N-(4-methoxyphenyl)) Acetamide (N-(3-methoxypropyl))
Molecular Formula C₂₄H₂₆N₄O₃S C₂₁H₁₅FN₆O₂
Molecular Weight 462.56 g/mol 402.4 g/mol
Key Functional Groups Imidazo[1,2-c]quinazolin, thioether, 4-methoxyphenyl Imidazo[1,2-c]quinazolin, thioether, 3-methoxypropyl, fluorophenyl

Substituent Effects on Properties

  • Solubility : The 4-methoxyphenyl group in the target compound may confer moderate solubility due to its polar methoxy group, whereas the 3-methoxypropyl substituent in CAS 1251568-58-7 could enhance solubility through its aliphatic ether linkage.
  • Bioactivity : Fluorine substitution in CAS 1251568-58-7 (evident in its molecular formula) may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound.

Research Findings and Implications

  • Spectroscopic Characterization : Both compounds are characterized by ¹H NMR and mass spectrometry, with CAS 1251568-58-7 confirming structural integrity via these methods . Similar protocols would apply to the target compound.
  • Therapeutic Potential: The imidazo[1,2-c]quinazolin core is associated with kinase inhibition (e.g., EGFR, VEGFR), though substituent variations significantly modulate selectivity. The target compound’s bulkier isopropyl group may restrict binding to narrower active sites compared to the benzyl-substituted analogue.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide?

  • Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. Key steps include:
  • Core imidazo[1,2-c]quinazolinone formation : Cyclocondensation of substituted quinazolinones with isopropylamine under reflux in ethanol, followed by oxidation to introduce the 3-oxo group .
  • Thioether linkage : Reacting the quinazolinone intermediate with a thiol-containing reagent (e.g., thiourea or mercaptoacetic acid) in DMF with a base like triethylamine .
  • Amidation : Coupling the thiolated intermediate with 4-methoxyphenylbutanamide using EDC/HOBt in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : Confirm the presence of the imidazo[1,2-c]quinazolinone core (e.g., aromatic protons at δ 7.2–8.5 ppm) and the methoxyphenyl group (singlet at δ 3.8 ppm for -OCH3) .
  • IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₅H₂₇N₃O₃S: 449.17 g/mol) .
  • Elemental Analysis : Match experimental and theoretical C, H, N, S content (e.g., ±0.3% deviation) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs (e.g., imidazo-quinazoline derivatives):
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., isopropyl, methoxyphenyl) and compare bioactivity .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR) and identify critical interactions (e.g., hydrogen bonding with the thioether group) .
  • Metabolic Stability Assays : Assess hepatic microsomal degradation to rule out pharmacokinetic discrepancies .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products by LC-MS .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., 100 ns trajectories) to assess conformational stability .
  • Quantum Mechanical (QM) Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, BBB penetration, and toxicity risks .

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